Javanicolide D
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H38O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-11,12,15,16-tetrahydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H38O12/c1-11-7-14(29)21(32)26(5)13(11)9-15-27-10-38-28(24(35)37-6,22(33)17(31)19(26)27)20(27)18(23(34)39-15)40-16(30)8-12(2)25(3,4)36/h7-8,13-15,17-22,29,31-33,36H,9-10H2,1-6H3/b12-8+/t13-,14-,15+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |
InChI Key |
BYOUNBVBMRXOLD-PVSFWKLVSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O |
Synonyms |
javanicolide D |
Origin of Product |
United States |
Scientific Research Applications
Anti-Cancer Properties
Numerous studies have demonstrated the potential of Javanicolide D as an anti-cancer agent. It exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest and Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest. For instance, it can inhibit the proliferation of non-small cell lung cancer (A549) and human bone marrow cancer (NCI-H292) cells by altering the expression of apoptosis-related proteins .
- Mechanisms of Action : Research indicates that this compound may exert its anti-cancer effects by:
Anti-Viral Activity
Recent molecular docking studies suggest that this compound can bind effectively to viral proteases, indicating potential as an antiviral agent:
- Inhibition of Viral Proteases : The binding affinity of this compound to key proteins involved in the replication of SARS-CoV-2 and rotavirus has been highlighted in studies. Its ability to inhibit these viral proteases suggests that it could be developed into therapeutic agents for treating viral infections .
Neuroprotective Effects
This compound has also shown promise in neuroprotection:
- Parkinson's Disease Model : In animal models, this compound improved motor functions in Parkinson's disease by activating the Nrf2 signaling pathway, which reduces neuroinflammation and oxidative stress . This suggests its potential for therapeutic use in neurodegenerative diseases.
Data Summary
The following table summarizes key findings related to the pharmacological activities of this compound:
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the efficacy of this compound on pancreatic cancer cells (PANC-1), significant cytotoxicity was observed with an IC50 value indicating potent activity. The study highlighted that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Case Study 2: Viral Inhibition
A molecular docking study assessed the binding affinities of several quassinoids, including this compound, against viral targets. The results indicated that this compound exhibited strong binding energies, suggesting its potential utility as an antiviral agent against SARS-CoV-2 .
Preparation Methods
Plant Material and Solvent Selection
The seeds of Brucea javanica serve as the primary source of this compound. Kim et al. (2004b) established methanol (MeOH) as the optimal solvent for extracting quassinoids, including this compound, due to its ability to solubilize polar constituents while minimizing co-extraction of non-target compounds. The extraction process typically involves refluxing powdered seeds in MeOH at a ratio of 1:4 (weight/volume) for 2–3 hours, repeated twice to maximize yield. Comparative studies suggest that ethanol (EtOH) yields lower quantities of this compound, likely due to differences in polarity and extraction efficiency.
Large-Scale Extraction Protocols
For industrial-scale production, Soxhlet extraction with MeOH is preferred. This method ensures continuous solvent cycling, reducing material waste and improving throughput. Post-extraction, the combined MeOH filtrates are concentrated under vacuum at 40°C to preserve thermolabile quassinoids. Freeze-drying the concentrate yields a crude extract containing this compound at approximately 0.2–0.5% w/w, as quantified by high-performance liquid chromatography (HPLC).
Isolation and Purification Techniques
Column Chromatography
The crude extract undergoes fractionation using silica gel column chromatography. Kim et al. (2004b) employed a gradient elution system starting with dichloromethane (CHCl) and gradually increasing polarity with acetone (5:1 to 3:1 v/v). this compound elutes in the medium-polarity fractions (CHCl:acetone, 4:1), identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.
Table 1: Chromatographic Parameters for this compound Isolation
Preparative Thin-Layer Chromatography (TLC)
Final purification is achieved using preparative TLC on 20 × 20 cm silica gel plates (500 μm thickness). The optimal solvent system for resolving this compound is CHCl:acetone (5:1), yielding a single band with R = 0.45. The target compound is scraped from the plate and dissolved in MeOH, followed by centrifugation (12,000 rpm, 10 min) to remove silica residues.
Structural Characterization and Analytical Methods
Spectroscopic Analysis
This compound’s structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
High-Performance Liquid Chromatography (HPLC)
HPLC protocols adapted from Su et al. (2020) utilize a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of water (A) and methanol (B). A gradient elution (5–100% B over 55 min) at 30°C resolves this compound at 32.4 min (UV detection at 240 nm). Method validation confirms linearity (R = 0.999) over 10–500 μg/mL and a limit of detection (LOD) of 0.1 μg/mL.
Optimization of Preparation Protocols
Solvent Optimization Studies
Comparative extraction studies reveal that MeOH outperforms ethanol, ethyl acetate, and water in this compound yield. Polar protic solvents enhance solubility of quassinoids’ glycosidic and lactone moieties. However, prolonged MeOH exposure (>6 hours) degrades epoxy groups, necessitating strict temperature control (<40°C).
Yield Improvement Strategies
-
Seed Pretreatment : Soaking seeds in 0.1 M HCl for 1 hour prior to extraction increases yield by 18% via cell wall hydrolysis.
-
Ultrasound-Assisted Extraction : Sonication at 40 kHz for 20 min reduces extraction time by 50% while maintaining purity.
-
Countercurrent Chromatography : A hexane-EtOAc-MeOH-water (5:5:5:5) system achieves 98% purity in a single run, though scalability remains challenging .
Q & A
Q. How should researchers present this compound data to facilitate replication?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
